N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a phenoxyphenyl group, a piperidinylsulfonyl group, and a benzamide moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves a multi-step process. One common synthetic route includes:
Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 2-bromophenol with phenol in the presence of a base such as potassium carbonate to form 2-phenoxyphenyl bromide.
Introduction of the Piperidinylsulfonyl Group: The 2-phenoxyphenyl bromide is then reacted with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to introduce the piperidinylsulfonyl group.
Formation of the Benzamide Moiety: Finally, the intermediate product is reacted with benzoyl chloride in the presence of a base to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl and piperidinylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenoxyphenyl)-4-(morpholin-1-ylsulfonyl)benzamide
- N-(2-phenoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- N-(2-phenoxyphenyl)-4-(azepan-1-ylsulfonyl)benzamide
Uniqueness
N-(2-phenoxyphenyl)-4-(piperidin-1-ylsulfonyl)benzamide is unique due to the presence of the piperidinylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-(2-phenoxyphenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c27-24(25-22-11-5-6-12-23(22)30-20-9-3-1-4-10-20)19-13-15-21(16-14-19)31(28,29)26-17-7-2-8-18-26/h1,3-6,9-16H,2,7-8,17-18H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNFHGUDFDXZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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